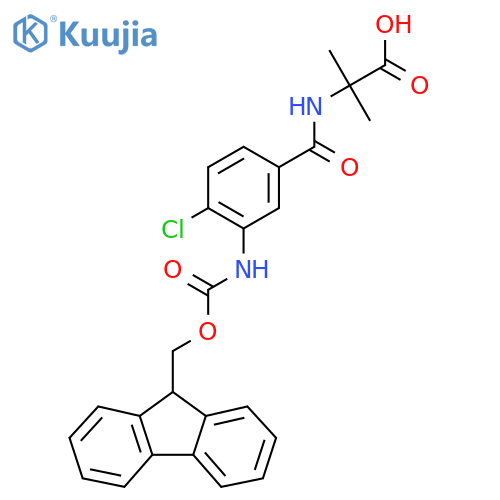

Cas no 2172269-35-9 (2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid)

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid

- 2172269-35-9

- EN300-1540785

- 2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid

-

- インチ: 1S/C26H23ClN2O5/c1-26(2,24(31)32)29-23(30)15-11-12-21(27)22(13-15)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20H,14H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: YQMGDTPCSWVHBY-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(=O)O)(C)C)=O

計算された属性

- せいみつぶんしりょう: 478.1295495g/mol

- どういたいしつりょう: 478.1295495g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 752

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 105Ų

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540785-0.5g |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1540785-0.05g |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1540785-100mg |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1540785-2500mg |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1540785-500mg |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1540785-5.0g |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1540785-10.0g |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1540785-10000mg |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1540785-5000mg |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1540785-0.1g |

2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid |

2172269-35-9 | 0.1g |

$2963.0 | 2023-06-05 |

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid 関連文献

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acidに関する追加情報

Compound CAS No 2172269-35-9: 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic Acid

The compound with CAS No 2172269-35-9, named 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of peptide-based molecules and incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as a protecting group for amino acids. The presence of the Fmoc group in this molecule suggests its role in peptide-based drug design, where precise control over amino acid side chains is critical.

Recent advancements in chemical synthesis have enabled the creation of complex molecules like this one, which combine multiple functional groups to achieve desired biological activities. The chlorine substituent at the para position of the aromatic ring adds electron-withdrawing effects, potentially influencing the molecule's reactivity and pharmacokinetic properties. Additionally, the formamide group attached to the phenyl ring introduces hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes or receptors.

One of the most intriguing aspects of this compound is its proline-derived structure, as indicated by the presence of a 2-methylpropanoic acid moiety. Proline analogs are known for their unique conformational properties, which can stabilize specific secondary structures in peptides, such as alpha-helices or beta-turns. This feature makes the compound a promising candidate for studying protein-protein interactions or designing peptide-based inhibitors for therapeutic targets.

Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in medicinal chemistry, particularly in the design of bioactive peptides. The Fmoc group not only serves as a protecting group during synthesis but also contributes to the overall stability and solubility of the molecule. Researchers have demonstrated that Fmoc-modified peptides exhibit enhanced cellular uptake and reduced immunogenicity compared to unmodified counterparts, making them ideal candidates for drug delivery systems.

The synthesis of this compound involves a multi-step process that combines traditional peptide coupling techniques with modern protecting group strategies. The use of Fmoc protection allows for efficient solid-phase synthesis, enabling researchers to build complex peptide sequences with high precision. Furthermore, the incorporation of chlorine substituents can be achieved through electrophilic aromatic substitution or other aromatic modification techniques, depending on the desired regioselectivity.

From a pharmacological perspective, this compound's structure suggests potential applications in cancer therapy, where peptide-based drugs are increasingly being explored for their ability to target specific oncogenic pathways. The combination of an Fmoc group with a proline analog could provide a platform for designing molecules that inhibit tumor growth by modulating key signaling proteins or enzymes involved in cell proliferation.

In conclusion, CAS No 2172269-35-9 represents a cutting-edge advancement in peptide chemistry, leveraging advanced synthetic techniques and functional group design to create molecules with diverse biological applications. As research continues to uncover new insights into peptide-drug interactions, compounds like this one will play a pivotal role in shaping the future of medicinal chemistry and personalized medicine.

2172269-35-9 (2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylpropanoic acid) 関連製品

- 1518092-44-8(4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde)

- 1021215-87-1(2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide)

- 1806023-30-2(2,3-Difluoro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine)

- 1017418-54-0(3-(2-Methoxyphenyl)Morpholine)

- 2171315-45-8(3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide)

- 1261667-44-0(3-Fluoro-2-methoxy-5-(2,4,5-trichlorophenyl)pyridine)

- 215162-97-3(1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone)

- 113398-38-2(Ethanol, 2-[(2-bromoethyl)dithio]-)

- 866153-43-7(Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate)

- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)